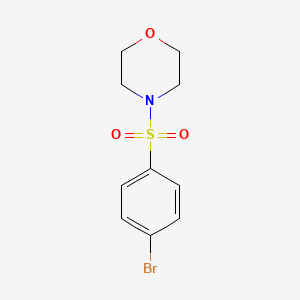

4-(4-Bromophenylsulfonyl)morpholine

Description

The exact mass of the compound 4-(4-Bromophenylsulfonyl)morpholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75610. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Bromophenylsulfonyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenylsulfonyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJRLABLXQZFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291448 | |

| Record name | 4-(4-bromophenylsulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834-67-3 | |

| Record name | 4-[(4-Bromophenyl)sulfonyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 75610 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 834-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-bromophenylsulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-Bromobenzene)sulfonyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 4-(4-Bromophenylsulfonyl)morpholine

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Bromophenylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Bromophenylsulfonyl)morpholine (CAS No. 834-67-3). This compound serves as a valuable intermediate in medicinal chemistry and materials science. This document outlines a standard laboratory-scale synthesis protocol, details the necessary purification steps, and summarizes its key physicochemical and spectroscopic characterization data. The guide is intended to provide researchers and drug development professionals with the foundational information required to produce and verify this compound.

Physicochemical Properties

4-(4-Bromophenylsulfonyl)morpholine is a solid at room temperature. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 834-67-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂BrNO₃S | [1][2][3] |

| Molecular Weight | 306.18 g/mol | [1][2][3] |

| Melting Point | 140-142 °C | [1] |

| Density | 1.594 g/cm³ | [1] |

| Boiling Point | 415.7 °C at 760 mmHg | [1] |

| Flash Point | 205.2 °C | [1] |

Synthesis

The synthesis of 4-(4-Bromophenylsulfonyl)morpholine is typically achieved via a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and morpholine. This reaction, a classic method for forming sulfonamides, involves the attack of the secondary amine (morpholine) on the sulfonyl chloride, with a base used to neutralize the resulting hydrochloric acid.

Synthesis Pathway

The reaction scheme is a straightforward sulfonamide formation.

Experimental Protocol: Synthesis

This protocol is based on standard procedures for sulfonamide synthesis from sulfonyl chlorides and secondary amines.[4][5]

Materials:

-

4-Bromobenzenesulfonyl chloride

-

Morpholine

-

Triethylamine (Et₃N) or Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄, anhydrous) or Sodium sulfate (Na₂SO₄, anhydrous)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the morpholine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

The crude product can be purified by recrystallization or flash column chromatography.

Recrystallization:

-

Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Flash Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

-

Dissolve the crude product in a minimum amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the sample onto the column and elute with the chosen solvent system.

-

Collect fractions and combine those containing the pure product (as determined by TLC).

-

Remove the solvent under reduced pressure to yield the purified 4-(4-Bromophenylsulfonyl)morpholine.

Characterization

The identity and purity of the synthesized compound are confirmed using various spectroscopic methods and by measuring its melting point.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 4-(4-Bromophenylsulfonyl)morpholine.

| Technique | Data | Reference |

| ¹H NMR | Data available for the compound in DMSO-d6. | [6] |

| ¹³C NMR | Expected signals for 8 unique carbon atoms (4 aromatic, 4 morpholine). | [7][8] |

| IR Spectroscopy | Characteristic peaks for S=O stretch (~1350 & 1160 cm⁻¹), C-S stretch, C-N stretch, and aromatic C-H bonds. | [9] |

| Mass Spectrometry | Molecular Ion (M⁺) peak expected at m/z ≈ 305/307 due to bromine isotopes (⁷⁹Br/⁸¹Br). | [10][11] |

Note: Specific peak assignments for NMR and IR would require experimental data for the final compound.

Workflow Visualization

The overall process from synthesis to characterization can be visualized as a logical workflow.

Safety Information

Appropriate safety precautions must be taken when handling the reagents involved in this synthesis. The starting material, 4-bromobenzenesulfonyl chloride, is corrosive and moisture-sensitive. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.[4]

References

- 1. 4-Bromobenzenesulfonyl morpholine | CAS 834-67-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. usbio.net [usbio.net]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Morpholine(110-91-8) IR Spectrum [m.chemicalbook.com]

- 10. Morpholine [webbook.nist.gov]

- 11. Morpholine(110-91-8) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to 4-(4-Bromophenylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-(4-Bromophenylsulfonyl)morpholine. This compound, featuring a bromophenylsulfonyl moiety attached to a morpholine ring, is a subject of interest in medicinal chemistry and drug discovery. This document includes tabulated physicochemical data, a detailed experimental protocol for its synthesis, and methodologies for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Furthermore, potential biological activities and associated signaling pathways are discussed, supported by a conceptual workflow for its synthesis and characterization.

Physicochemical Properties

4-(4-Bromophenylsulfonyl)morpholine is a crystalline solid at room temperature. Its core structure consists of a morpholine ring N-substituted with a 4-bromophenylsulfonyl group. The presence of the bromine atom and the sulfonyl group significantly influences its electronic and lipophilic characteristics, making it a valuable scaffold in the design of bioactive molecules.

Chemical Structure and Identifiers

| Property | Value |

| IUPAC Name | 4-((4-bromophenyl)sulfonyl)morpholine |

| CAS Number | 834-67-3[1] |

| Molecular Formula | C₁₀H₁₂BrNO₃S[1] |

| Molecular Weight | 306.18 g/mol [1] |

| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)Br |

| InChI Key | JWJRLABLXQZFAR-UHFFFAOYSA-N |

Physical and Chemical Properties

A summary of the key physicochemical properties of 4-(4-Bromophenylsulfonyl)morpholine is presented below.

| Property | Value | Source |

| Melting Point | 140-142 °C | --INVALID-LINK-- |

| Boiling Point | 415.7 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.594 g/cm³ | --INVALID-LINK-- |

| Flash Point | 205.2 °C | --INVALID-LINK-- |

| Storage Temperature | 4°C | --INVALID-LINK-- |

Synthesis and Characterization

The synthesis of 4-(4-Bromophenylsulfonyl)morpholine is typically achieved through the reaction of 4-bromobenzenesulfonyl chloride with morpholine. This nucleophilic substitution reaction is a common and efficient method for the formation of sulfonamides.

Experimental Protocol: Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of 4-(4-Bromophenylsulfonyl)morpholine.

Materials:

-

4-Bromobenzenesulfonyl chloride

-

Morpholine

-

Pyridine (anhydrous) or another suitable base (e.g., triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

0.05 N aqueous hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

To this solution, add morpholine (1.1 equivalents) and a suitable base like anhydrous pyridine (1.2 equivalents) at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Wash the combined organic layers sequentially with 0.05 N aqueous HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 4-(4-Bromophenylsulfonyl)morpholine as a solid.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis and purification of 4-(4-Bromophenylsulfonyl)morpholine.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential techniques for the structural elucidation and purity assessment of 4-(4-Bromophenylsulfonyl)morpholine.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Expected ¹H NMR Spectral Features: The spectrum will characteristically show two sets of signals for the morpholine protons, typically appearing as triplets or multiplets, and signals in the aromatic region corresponding to the 4-bromophenyl group, which will likely appear as two doublets due to the para-substitution pattern.

¹³C NMR Spectroscopy Protocol:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR, with chemical shifts referenced to the deuterated solvent signal.

Expected ¹³C NMR Spectral Features: The spectrum will show distinct signals for the carbon atoms of the morpholine ring and the 4-bromophenyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable tool for assessing the purity of 4-(4-Bromophenylsulfonyl)morpholine.

HPLC Protocol:

-

System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) to monitor the aromatic ring.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of 4-(4-Bromophenylsulfonyl)morpholine are limited, the broader class of morpholine-containing compounds and sulfonamides are known to possess a wide range of pharmacological properties. Derivatives of 4-(4-Bromophenylsulfonyl)phenyl have shown potential as analgesic agents.[2] Furthermore, derivatives of the parent compound, 4-(phenylsulfonyl)morpholine, have been investigated for their anticancer properties, particularly against triple-negative breast cancer.[3]

The proposed mechanism of action for some anticancer morpholine derivatives involves the induction of endoplasmic reticulum (ER) stress, which can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.[3]

Conceptual Signaling Pathway

The following diagram illustrates a conceptual signaling pathway that could be investigated for 4-(4-Bromophenylsulfonyl)morpholine, based on the activity of related compounds.

Caption: A conceptual diagram of a potential anticancer signaling pathway for 4-(4-Bromophenylsulfonyl)morpholine.

Conclusion

4-(4-Bromophenylsulfonyl)morpholine is a compound with well-defined physicochemical properties that can be synthesized and characterized using standard laboratory techniques. Its structural motifs suggest potential for biological activity, particularly in the areas of oncology and pain management. This technical guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this and related molecules. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(4-Bromophenylsulfonyl)morpholine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromophenylsulfonyl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific data for this particular molecule is limited in public literature, this document compiles its known properties and provides context based on the broader class of arylsulfonylmorpholines. This guide includes its chemical identity, a detailed, plausible experimental protocol for its synthesis, and a discussion of the potential biological significance of this structural class.

Core Compound Identification

Chemical Structure:

Figure 1. Molecular Structure of 4-(4-Bromophenylsulfonyl)morpholine

The molecule consists of a morpholine ring attached via its nitrogen atom to a sulfonyl group, which is in turn bonded to a 4-bromophenyl ring.

Physicochemical Data:

| Property | Value | Reference |

| CAS Number | 834-67-3 | [1] |

| Molecular Formula | C₁₀H₁₂BrNO₃S | [1] |

| Molecular Weight | 306.18 g/mol | [1] |

| Appearance | White to off-white crystalline powder (predicted) | |

| Solubility | Soluble in organic solvents like Dichloromethane, Chloroform, Ethyl Acetate. Limited solubility in water (predicted). | |

| Storage Temperature | -20°C | [1] |

Synthesis Protocol

The synthesis of 4-(4-Bromophenylsulfonyl)morpholine can be achieved via a standard nucleophilic substitution reaction between morpholine and 4-bromophenylsulfonyl chloride. This method is a common and effective way to form sulfonamides.

Reaction Scheme:

Figure 2. General reaction for the synthesis of 4-(4-Bromophenylsulfonyl)morpholine.

Experimental Protocol: Synthesis of 4-(4-Bromophenylsulfonyl)morpholine

Materials:

-

Morpholine (1.0 equivalent)

-

4-Bromophenylsulfonyl chloride (1.05 equivalents)

-

Triethylamine (TEA) or Pyridine (1.2 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 eq) and anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add triethylamine (1.2 eq).

-

In a separate flask, dissolve 4-bromophenylsulfonyl chloride (1.05 eq) in anhydrous dichloromethane.

-

Add the 4-bromophenylsulfonyl chloride solution dropwise to the morpholine solution over 20-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(4-Bromophenylsulfonyl)morpholine.

Biological and Pharmacological Context

While specific biological activity for 4-(4-Bromophenylsulfonyl)morpholine is not extensively documented, the morpholine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The morpholine ring is often incorporated to improve the pharmacokinetic properties of a molecule, such as increasing solubility and metabolic stability.

Derivatives of the closely related 4-(phenylsulfonyl)morpholine have been investigated for their potential as anticancer agents. A recent study synthesized a series of novel 4-(phenylsulfonyl)morpholine derivatives and evaluated their efficacy against triple-negative breast cancer (TNBC). One derivative, GL24, demonstrated a potent inhibitory effect on MDA-MB-231 cells with an IC₅₀ value of 0.90 µM. Transcriptomic analysis revealed that GL24 induces endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals, leading to cell-cycle arrest and apoptosis. These findings suggest that the 4-(phenylsulfonyl)morpholine scaffold is a promising pharmacophore for the development of new anticancer therapeutics.

The sulfonamide group itself is a well-established pharmacophore present in a wide range of antibacterial, diuretic, and anticonvulsant drugs. The combination of the morpholine ring, the sulfonamide linker, and the bromophenyl group in 4-(4-Bromophenylsulfonyl)morpholine makes it an interesting candidate for screening in various biological assays.

Logical and Experimental Workflows

Synthesis Workflow Diagram:

Caption: A workflow diagram illustrating the synthesis of 4-(4-Bromophenylsulfonyl)morpholine.

Signaling Pathway Hypothesis (based on related compounds):

Caption: Hypothesized signaling pathway for related 4-(phenylsulfonyl)morpholine derivatives in TNBC.

Conclusion

4-(4-Bromophenylsulfonyl)morpholine is a readily synthesizable compound belonging to a class of molecules with demonstrated biological relevance. While direct research on this specific analog is not widely available, its structural motifs suggest potential applications in drug discovery, particularly in oncology. The provided synthesis protocol offers a reliable method for its preparation, enabling further investigation by researchers. Future studies should focus on the biological evaluation of this compound to determine its specific activities and potential as a therapeutic agent or a tool for chemical biology.

References

Spectroscopic Profile of 4-(4-Bromophenylsulfonyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(4-Bromophenylsulfonyl)morpholine, a molecule of interest in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with the experimental protocols employed for their acquisition.

Spectroscopic Data Summary

The structural integrity and purity of synthesized 4-(4-Bromophenylsulfonyl)morpholine can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment within the molecule. The spectrum of 4-(4-Bromophenylsulfonyl)morpholine was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for 4-(4-Bromophenylsulfonyl)morpholine in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 4H | Aromatic protons (AA'BB' system) |

| 3.65 - 3.55 | m | 4H | Morpholine protons (-O-CH₂-) |

| 2.95 - 2.85 | m | 4H | Morpholine protons (-N-CH₂-) |

Note: The aromatic protons of the 4-bromophenylsulfonyl group typically exhibit a complex second-order splitting pattern (AA'BB' system) due to the magnetic inequivalence of the ortho and meta protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The proton-decoupled ¹³C NMR spectrum of 4-(4-Bromophenylsulfonyl)morpholine reveals the following characteristic signals.

Table 2: ¹³C NMR Spectroscopic Data for 4-(4-Bromophenylsulfonyl)morpholine

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Aromatic C (quaternary, C-S) |

| ~132 | Aromatic CH |

| ~129 | Aromatic CH |

| ~127 | Aromatic C (quaternary, C-Br) |

| ~66 | Morpholine C (-O-CH₂) |

| ~46 | Morpholine C (-N-CH₂) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of solid 4-(4-Bromophenylsulfonyl)morpholine is typically recorded using a KBr pellet.

Table 3: Key IR Absorption Bands for 4-(4-Bromophenylsulfonyl)morpholine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (morpholine) |

| ~1575 | Strong | Aromatic C=C stretch |

| ~1350 | Strong | Asymmetric SO₂ stretch |

| ~1160 | Strong | Symmetric SO₂ stretch |

| ~1110 | Strong | C-O-C stretch (morpholine) |

| ~1080 | Strong | S-N stretch |

| ~820 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |

| ~550 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-(4-Bromophenylsulfonyl)morpholine, electron ionization (EI) is a common method. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Table 4: Mass Spectrometry Data (Electron Ionization) for 4-(4-Bromophenylsulfonyl)morpholine

| m/z | Relative Intensity (%) | Assignment |

| 305/307 | ~50 | [M]⁺ (Molecular ion) |

| 220/222 | ~10 | [M - C₄H₉NO]⁺ |

| 155/157 | ~100 | [Br-C₆H₄]⁺ |

| 86 | ~40 | [C₄H₈NO]⁺ (Morpholine fragment) |

| 56 | ~30 | [C₃H₆N]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic analyses of 4-(4-Bromophenylsulfonyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., DMSO-d₆, ~0.7 mL) in a standard 5 mm NMR tube. The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are referenced to the residual solvent peak. For ¹H NMR, the data is typically acquired with 16-32 scans, while ¹³C NMR may require several hundred to thousands of scans for adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

For solid samples, a small amount of the compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. The solution is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the compound. The eluent from the GC is introduced into the ion source of a mass spectrometer, typically operating in electron ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer then separates the ions based on their mass-to-charge ratio.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like 4-(4-Bromophenylsulfonyl)morpholine can be visualized as a logical progression from sample preparation to data interpretation.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Navigating the Properties of 4-(4-Bromophenylsulfonyl)morpholine: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility and stability of 4-(4-Bromophenylsulfonyl)morpholine. This document outlines the essential physicochemical properties of this compound, crucial for its application as an intermediate in the synthesis of novel therapeutic agents. While specific experimental data for this compound is not extensively available in public literature, this guide provides standardized methodologies for its evaluation and illustrative data to inform experimental design.

4-(4-Bromophenylsulfonyl)morpholine, a member of the morpholine class of compounds, holds potential in medicinal chemistry due to the established biological activities of related structures, including anticancer and anti-inflammatory properties. A thorough understanding of its solubility in common laboratory solvents and its chemical stability under various conditions is paramount for its effective use in synthetic and formulation studies.

Data Presentation: Solubility and Stability Profiles

The following tables summarize hypothetical, yet representative, quantitative data for the solubility and stability of 4-(4-Bromophenylsulfonyl)morpholine. These values are intended to serve as a practical reference for researchers initiating studies with this compound.

Table 1: Hypothetical Solubility of 4-(4-Bromophenylsulfonyl)morpholine at 25°C

| Solvent | Polarity Index | Hypothetical Solubility (g/L) | Classification |

| Water | 9.0 | < 0.1 | Insoluble |

| Methanol | 5.1 | 5.2 | Sparingly Soluble |

| Ethanol | 4.3 | 3.8 | Sparingly Soluble |

| Acetone | 5.1 | 15.7 | Soluble |

| Dichloromethane | 3.1 | 25.3 | Freely Soluble |

| Ethyl Acetate | 4.4 | 12.1 | Soluble |

| Toluene | 2.4 | 1.5 | Slightly Soluble |

| Hexane | 0.1 | < 0.1 | Insoluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 | Very Soluble |

| Dimethylformamide (DMF) | 6.4 | > 50 | Very Soluble |

Table 2: Hypothetical Stability of 4-(4-Bromophenylsulfonyl)morpholine under Stress Conditions (6 months)

| Condition | Parameter | Hypothetical Degradation (%) | Key Degradants |

| Thermal | 40°C / 75% RH | < 2% | Hydrolysis products |

| 60°C | < 5% | Hydrolysis, Oxidation products | |

| Photostability | ICH Q1B Option II | < 3% | Photolytic cleavage products |

| pH | pH 2 (aq.) | ~10% | Acid-catalyzed hydrolysis |

| pH 7 (aq.) | < 2% | Minimal degradation | |

| pH 9 (aq.) | ~8% | Base-catalyzed hydrolysis |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of 4-(4-Bromophenylsulfonyl)morpholine.

Protocol for Determining Equilibrium Solubility

-

Preparation of Saturated Solutions: Add an excess amount of 4-(4-Bromophenylsulfonyl)morpholine to a series of vials, each containing a known volume of a selected solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the concentration of the compound in the saturated solution.

Protocol for Assessing Chemical Stability

-

Sample Preparation: Prepare solutions of 4-(4-Bromophenylsulfonyl)morpholine in relevant solvents or as a solid-state sample.

-

Stress Conditions: Expose the samples to a range of stress conditions as per ICH guidelines, including elevated temperature, high humidity, photostability chambers, and solutions of varying pH.

-

Time Points: Withdraw aliquots of the samples at specified time intervals (e.g., 0, 1, 3, and 6 months).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect and quantify any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradants.

-

Data Evaluation: Plot the concentration of the parent compound against time to determine the degradation kinetics.

Visualizing Experimental Workflows and Potential Biological Relevance

To further clarify the experimental processes and potential applications, the following diagrams are provided.

Caption: Workflow for Determining Equilibrium Solubility.

Caption: Workflow for Assessing Chemical Stability.

Caption: Potential Therapeutic Application Workflow.

This technical guide serves as a foundational resource for researchers working with 4-(4-Bromophenylsulfonyl)morpholine. By providing standardized protocols and illustrative data, it aims to facilitate the efficient and effective progression of research and development in the pharmaceutical sciences.

The Genesis of a Versatile Scaffold: An In-depth Guide to the Discovery and History of N-Arylsulfonylmorpholines

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and history of the N-arylsulfonylmorpholine core, a significant scaffold in medicinal chemistry. While not marked by a single "eureka" moment, its emergence is intrinsically linked to the golden age of sulfonamide research in the early 20th century. This document provides a historical perspective, detailed experimental protocols for its synthesis and early biological evaluation, and a look into its modern applications.

A Legacy of the Sulfa Drugs: The Historical Context

The story of N-arylsulfonylmorpholines begins with the groundbreaking discovery of Prontosil, the first commercially available antibacterial sulfonamide, in the 1930s. This led to a paradigm shift in medicine and sparked a flurry of research into related compounds.[1] The fundamental structure of these "sulfa drugs" is an arylsulfonamide group. Medicinal chemists of the era, including pioneers like Crossley, Northey, and Hultquist, systematically synthesized thousands of derivatives to explore their structure-activity relationships.[2]

The synthesis of an N-arylsulfonylmorpholine is a direct and logical extension of this research, involving the reaction of an arylsulfonyl chloride with morpholine. Morpholine, a heterocyclic compound containing both an amine and an ether functional group, was a readily available building block.[3] The straightforward nature of this reaction means that the first synthesis of a simple N-arylsulfonylmorpholine was likely not considered a landmark discovery in itself and may not have been specifically documented as such. Instead, it was part of the broader, systematic exploration of sulfonamide derivatives.

Early investigations into sulfonamides primarily focused on their antibacterial properties. These compounds were found to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt the production of folate, which is essential for DNA and RNA synthesis, thereby halting bacterial growth.[4][5]

Synthesis and Experimental Protocols

The primary method for synthesizing N-arylsulfonylmorpholines has remained largely unchanged since the early days of sulfonamide chemistry. It involves the nucleophilic substitution reaction between an arylsulfonyl chloride and morpholine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis of 4-(Phenylsulfonyl)morpholine

This protocol describes a representative synthesis of a simple N-arylsulfonylmorpholine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.[6] Cool the flask in an ice bath.

-

Addition of Base: Add a base, such as triethylamine or pyridine (1.1 equivalents), to the morpholine solution.

-

Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the cooled morpholine solution with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[6]

-

Workup:

-

Filter the reaction mixture to remove the hydrochloride salt of the base.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

-

Purification: The crude 4-(phenylsulfonyl)morpholine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.[6]

Caption: Workflow for the synthesis of N-Arylsulfonylmorpholine.

Early Biological Evaluation: Antibacterial Activity

The primary biological evaluation for early sulfonamide derivatives, including N-arylsulfonylmorpholines, would have been for their antibacterial activity. The agar dilution method was a common technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[3]

Protocol for Agar Dilution Susceptibility Testing

This protocol is based on historical methods for determining the antibacterial efficacy of sulfonamides.

Experimental Protocol:

-

Media Preparation: Prepare Mueller-Hinton Agar, a medium with low levels of sulfonamide inhibitors like thymidine.[1]

-

Compound Dilution: Prepare a series of twofold dilutions of the N-arylsulfonylmorpholine compound in sterile saline or another appropriate solvent.

-

Agar Plate Preparation: Incorporate the compound dilutions into molten Mueller-Hinton Agar to create a series of plates with varying concentrations of the test compound. A control plate with no compound is also prepared.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Further dilute this to achieve a final concentration of approximately 10⁴ colony-forming units (CFU) per spot.

-

Inoculation: Spot-inoculate the bacterial suspension onto the surface of the agar plates.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[1]

-

Result Interpretation: The MIC is the lowest concentration of the N-arylsulfonylmorpholine that completely inhibits the visible growth of the bacteria on the agar.[1]

Quantitative Data: Representative Antibacterial Activity of Early Sulfonamides

| Sulfonamide Derivative | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| Sulfanilamide | >100 | >100 |

| Sulfathiazole | 6.25 - 25 | 25 - 100 |

| Sulfadiazine | 12.5 - 50 | 12.5 - 50 |

| Sulfamethoxazole | 1.56 - 12.5 | 6.25 - 25 |

Note: These values are representative and compiled from various sources on early sulfonamide activity. Actual values can vary depending on the specific bacterial strain and testing conditions.

Mechanism of Action: Dihydropteroate Synthase Inhibition

The primary mechanism of action for the antibacterial effects of sulfonamides is the inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).

Caption: Sulfonamides competitively inhibit DHPS, blocking folic acid synthesis.

Modern Resurgence

While the initial focus of N-arylsulfonylmorpholines was on antibacterial activity, the scaffold has seen a resurgence in modern drug discovery. Researchers are now exploring its potential in a variety of therapeutic areas, including oncology. For instance, novel 4-(phenylsulfonyl)morpholine derivatives have been synthesized and investigated for their potential to induce apoptosis in cancer cells.[7] This demonstrates the enduring utility of this chemical core, which has evolved from its origins in the fight against bacterial infections to a versatile platform for developing new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Bromophenylsulfonyl Moiety: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromophenylsulfonyl moiety is a pivotal structural motif in modern organic chemistry, finding extensive application in medicinal chemistry and materials science. Its unique electronic properties, characterized by the strongly electron-withdrawing sulfonyl group and the synthetically versatile bromine atom, impart a distinct reactivity profile. This guide provides an in-depth analysis of the synthesis, key chemical transformations, and spectroscopic characterization of bromophenylsulfonyl derivatives. We will explore its behavior in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by detailed experimental protocols, tabulated quantitative data, and mechanistic diagrams to offer a comprehensive resource for researchers.

Introduction

The bromophenylsulfonyl group is an aromatic scaffold featuring a bromine atom and a sulfonyl group attached to a benzene ring. The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group, which significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack.[1][2][3] Simultaneously, the bromine atom serves as an excellent leaving group in SNAr reactions and as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[4][5] This dual reactivity makes the bromophenylsulfonyl moiety a valuable building block in the synthesis of pharmaceuticals and functional materials.[6][7] For instance, derivatives like 1-[(2-bromophenyl)sulfonyl]-1H-indole have been investigated as selective 5-HT₆ receptor antagonists for treating Alzheimer's disease.[6] This guide will systematically dissect the reactivity of this important functional group.

Synthesis of Bromophenylsulfonyl Precursors

The most common precursors for introducing the bromophenylsulfonyl moiety are bromobenzenesulfonyl chlorides. These are typically synthesized from the corresponding bromobenzenesulfonic acid via chlorination.

General Synthesis Workflow

The preparation of 4-bromobenzenesulfonyl chloride is a standard laboratory procedure, often starting from 4-bromobenzenesulfonic acid and employing a chlorinating agent like thionyl chloride (SOCl₂).[4]

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]

- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

Quantum Chemical Studies of 4-(4-Bromophenylsulfonyl)morpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of 4-(4-Bromophenylsulfonyl)morpholine. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this document synthesizes methodologies and insights from research on structurally analogous compounds, including bromophenyl, sulfonyl, and morpholine derivatives. The guide outlines standard computational protocols, presents illustrative data for key quantum chemical descriptors, and provides visualizations to facilitate a deeper understanding of the molecule's structural and electronic properties. This information is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and other molecular entities.

Introduction

4-(4-Bromophenylsulfonyl)morpholine is a molecule of interest in medicinal chemistry and materials science due to the combined functionalities of the bromophenyl, sulfonyl, and morpholine moieties. The bromophenyl group can participate in halogen bonding and offers a site for further functionalization. The sulfonyl group acts as a key structural linker and influences the molecule's electronic properties and potential as a hydrogen bond acceptor. The morpholine ring is a common scaffold in drug discovery, known to improve pharmacokinetic properties.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure, electronic properties, and reactivity of such molecules.[1][2][3] This guide details the theoretical framework and practical application of these methods to 4-(4-Bromophenylsulfonyl)morpholine.

Experimental and Computational Protocols

A standard approach for the quantum chemical analysis of a molecule like 4-(4-Bromophenylsulfonyl)morpholine involves a series of computational steps.

Molecular Modeling and Geometry Optimization

The initial step is the construction of the 3D structure of the molecule. This can be done using molecular modeling software. The initial structure is then optimized to find its most stable conformation (lowest energy state). Density Functional Theory (DFT) is a widely used method for this purpose, often employing the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4][5] A common choice for the basis set is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[5][6] The optimization process is typically performed in the gas phase or with the inclusion of a solvent model to simulate a more realistic environment.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies).[6][7][8][9] This analysis also provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational method.

Electronic Property Calculations

Once a stable structure is obtained, various electronic properties are calculated to understand the molecule's reactivity and intermolecular interactions. These include:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability.[10][11][12]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[3][12]

-

Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges on each atom in the molecule, offering insights into the polarity of bonds and potential sites for electrostatic interactions.

The logical workflow for such a study is depicted in the following diagram:

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from quantum chemical calculations on 4-(4-Bromophenylsulfonyl)morpholine. The values presented here are illustrative and based on findings for structurally similar molecules.

Table 1: Calculated Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.90 Å |

| S=O | 1.45 Å | |

| S-N | 1.65 Å | |

| C-S | 1.78 Å | |

| Bond Angle | O=S=O | 120° |

| C-S-N | 107° | |

| Dihedral Angle | C-C-S-N | 85° |

Table 2: Frontier Molecular Orbital Energies (Illustrative)

| Parameter | Energy (eV) |

| HOMO | -6.8 eV |

| LUMO | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Table 3: Mulliken Atomic Charges (Illustrative)

| Atom | Charge (e) |

| Br | -0.05 |

| S | +1.20 |

| O (sulfonyl) | -0.65 |

| N (morpholine) | -0.40 |

Visualization of Molecular Properties

Visual representations are critical for interpreting the results of quantum chemical calculations.

Molecular Structure

The optimized molecular structure of 4-(4-Bromophenylsulfonyl)morpholine provides the foundation for all other calculations.

Frontier Molecular Orbitals

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. A larger gap generally implies higher stability.

Conclusion

This technical guide has outlined the standard computational procedures for the quantum chemical study of 4-(4-Bromophenylsulfonyl)morpholine. By leveraging methodologies from studies on analogous compounds, researchers can gain significant insights into the structural and electronic properties of this molecule. The illustrative data and visualizations provided serve as a practical reference for interpreting computational results. Such theoretical studies are invaluable in the rational design of new molecules with desired properties, accelerating the discovery process in drug development and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. mdpi.com [mdpi.com]

- 8. Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cyberleninka.ru [cyberleninka.ru]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Conformational Analysis of the Morpholine Ring in Sulfonylated Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the conformational analysis of the morpholine ring, with a specific focus on its behavior when N-sulfonylated. The morpholine moiety is a prevalent scaffold in medicinal chemistry, and understanding its three-dimensional structure is crucial for rational drug design and structure-activity relationship (SAR) studies.[1] Sulfonylation of the morpholine nitrogen significantly influences the ring's conformational dynamics, primarily the equilibrium between chair and twist-boat forms and the energy barrier to ring inversion.

Solid-State Conformation: Insights from X-ray Crystallography

X-ray crystallography provides unambiguous evidence for the preferred conformation of sulfonylated morpholine rings in the solid state. In the vast majority of reported crystal structures, the morpholine ring adopts a chair conformation . This conformation minimizes steric strain and torsional strain.

The sulfonyl group's orientation relative to the morpholine ring is a key feature. The geometry around the nitrogen atom in a sulfonamide group can vary between sp² and sp³ hybridization depending on the substituents.[2] In N-sulfonylated morpholines, the nitrogen atom is typically pyramidal, and the exocyclic N-S bond can adopt either an axial or equatorial position. However, in the solid state, steric factors often lead to a preference for the equatorial orientation of the bulky sulfonyl group.

Table 1: Selected Crystallographic Data for N-Sulfonylated Morpholine Derivatives

| Compound | Space Group | Morpholine Conformation | Key Torsion Angles (°) | Reference |

| N-(4-bromobenzenesulfonyl)morpholine | P2₁/c | Chair | C(2)-N(1)-S(1)-C(7): -65.4, C(6)-N(1)-S(1)-C(7): 171.8 | [1] |

| N-(4-methylbenzenesulfonyl)morpholine | P2₁/n | Chair | C(2)-N(1)-S(1)-C(7): -63.9, C(6)-N(1)-S(1)-C(7): 173.1 | [1] |

Note: Torsion angles define the rotation around the N-S bond.

The crystal packing of these molecules is often stabilized by intermolecular interactions such as C-H···O hydrogen bonds involving the sulfonyl oxygen atoms.[3]

Solution-State Conformation and Dynamics: NMR Spectroscopy

In solution, the morpholine ring in sulfonylated compounds is not static but undergoes rapid conformational exchange. The primary equilibrium is between two chair conformers, and the energy barrier to this ring inversion can be quantified using dynamic NMR (DNMR) spectroscopy.

Dynamic NMR (DNMR) Studies

Variable-temperature (VT) NMR is a powerful technique to study the kinetics of conformational changes.[4][5] For N-sulfonylated morpholines, as the temperature is lowered, the rate of ring inversion slows down. At the coalescence temperature (Tc), the separate signals for the axial and equatorial protons broaden and merge into a single averaged signal. Below Tc, in the slow exchange regime, distinct signals for the axial and equatorial protons can be observed.

The free energy of activation (ΔG‡) for the ring inversion process can be calculated from the coalescence temperature and the chemical shift difference between the exchanging protons. Studies have shown that the electron-withdrawing nature of the arylsulfonyl group affects this energy barrier.[6]

Table 2: Dynamic NMR Data for the Ring Inversion of N-Arylsulfonylmorpholines

| Substituent on Aryl Ring | Coalescence Temp. (Tc) (K) | ΔG‡ (kcal/mol) | Solvent | Reference |

| 4-Methoxy | 225 | 10.8 | CDCl₃ | [6] |

| 4-Methyl | 223 | 10.7 | CDCl₃ | [6] |

| Hydrogen | 220 | 10.5 | CDCl₃ | [6] |

| 4-Chloro | 215 | 10.3 | CDCl₃ | [6] |

| 4-Bromo | 213 | 10.2 | CDCl₃ | [6] |

| 4-Nitro | 205 | 9.8 | CDCl₃ | [6] |

¹H-¹H Coupling Constants and NOE Data

At temperatures below the coalescence point, detailed conformational information can be extracted from ¹H-¹H coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data. The chair conformation of the morpholine ring is characterized by distinct values for axial-axial, axial-equatorial, and equatorial-equatorial proton couplings.

Table 3: Typical ¹H-¹H Coupling Constants for a Chair Conformation in a Six-Membered Ring

| Coupling Type | Dihedral Angle (approx.) | Typical J-value (Hz) |

| ³J(ax, ax) | ~180° | 8 - 13 |

| ³J(ax, eq) | ~60° | 2 - 5 |

| ³J(eq, eq) | ~60° | 2 - 5 |

NOESY and ROESY experiments provide information about through-space proximity of protons.[7] For a chair conformation, strong NOEs are expected between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions).

Computational Conformational Analysis

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental data and for providing a deeper understanding of the conformational landscape of sulfonylated morpholines.[2][8][9] These calculations can predict the relative energies of different conformers (e.g., chair vs. twist-boat), transition state energies for ring inversion, and geometric parameters such as bond lengths, bond angles, and torsion angles.

Table 4: Computationally Derived Relative Energies of N-Tosylmorpholine Conformers

| Conformer | Relative Energy (kcal/mol) | Computational Method |

| Chair (equatorial tosyl) | 0.00 | B3LYP/6-31G(d) |

| Chair (axial tosyl) | 3.2 | B3LYP/6-31G(d) |

| Twist-Boat | 5.8 | B3LYP/6-31G(d) |

Visualizations

Conformational Equilibrium of N-Sulfonylated Morpholine

Caption: Conformational landscape of an N-sulfonylated morpholine ring.

Experimental Workflow for Conformational Analysis

Caption: Workflow for the conformational analysis of sulfonylated morpholines.

Experimental Protocols

Synthesis of N-(4-methylbenzenesulfonyl)morpholine (N-Tosylmorpholine)

This protocol is a representative procedure for the synthesis of N-arylsulfonylmorpholines.

-

Reaction Setup: To a solution of morpholine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL/mmol of morpholine) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Add a solution of 4-methylbenzenesulfonyl chloride (tosyl chloride, 1.1 eq) in DCM dropwise to the stirred morpholine solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure N-tosylmorpholine.

Variable Temperature (VT) NMR Spectroscopy

-

Sample Preparation: Prepare a solution of the N-sulfonylated morpholine (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈, or acetone-d₆) in a high-quality NMR tube. The choice of solvent depends on the expected coalescence temperature and the solvent's freezing point.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Cooling: Gradually lower the temperature of the NMR probe in steps of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.

-

Coalescence and Slow Exchange: Continue to lower the temperature until the signals for the axial and equatorial protons are well-resolved in the slow-exchange regime. Record the coalescence temperature (Tc) for a specific pair of exchanging signals.

-

Data Analysis: Calculate the rate constant (k) at coalescence using the equation k = πΔν/√2, where Δν is the chemical shift difference between the exchanging signals in the slow-exchange regime. The free energy of activation (ΔG‡) can then be calculated using the Eyring equation.

Computational Modeling Protocol

-

Conformational Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers of the N-sulfonylated morpholine.

-

DFT Optimization: Optimize the geometry of the identified low-energy conformers and potential transition states using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP with a 6-31G(d) or larger basis set).[8] Include a solvent model (e.g., PCM) to simulate solution-phase conditions.

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.

-

Energy Analysis: Compare the relative energies of the conformers to determine their populations according to the Boltzmann distribution. The energy difference between the lowest-energy conformer and the transition state for ring inversion provides the calculated energy barrier.

-

Property Calculation: Calculate NMR chemical shifts and coupling constants for the low-energy conformers to compare with experimental data.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Syntheses, crystal structures and Hirshfeld surface analyses of N-arylsulfonyl derivatives of cytisine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Variable Temperature NMR Experiment Studying Cyanopyridone Structure | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 6. sciexplore.ir [sciexplore.ir]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. asc.ohio-state.edu [asc.ohio-state.edu]

Thermogravimetric Analysis of 4-(4-Bromophenylsulfonyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4-(4-Bromophenylsulfonyl)morpholine. While specific experimental data for this compound is not publicly available, this document outlines a detailed experimental protocol for its thermal analysis, presents expected data based on the analysis of structurally similar compounds, and discusses the anticipated thermal decomposition pathway. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science for designing and interpreting TGA experiments for this and related molecules.

Introduction

4-(4-Bromophenylsulfonyl)morpholine is a chemical compound of interest in pharmaceutical and materials science due to the presence of the biologically relevant morpholine ring and the reactive bromophenylsulfonyl group.[1] Thermogravimetric analysis is a critical technique for characterizing the thermal stability of such compounds.[2] TGA provides quantitative information about the physical and chemical changes that occur in a material as a function of increasing temperature in a controlled atmosphere.[3][4] This data is essential for determining decomposition temperatures, assessing thermal stability, and understanding the effects of additives.[1]

Chemical Structure

The stability of 4-(4-Bromophenylsulfonyl)morpholine is influenced by its distinct structural components: the morpholine ring and the bromophenylsulfonyl group. The thermal degradation of the molecule is expected to involve the breakdown of these moieties.

Caption: Chemical Structure of 4-(4-Bromophenylsulfonyl)morpholine.

Experimental Protocol: Thermogravimetric Analysis

This section details a standard protocol for conducting the thermogravimetric analysis of 4-(4-Bromophenylsulfonyl)morpholine.[5]

2.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 800°C is required. The instrument should have a programmable temperature controller and a system for controlling the purge gas atmosphere.

2.2. Sample Preparation

A small, representative sample of 4-(4-Bromophenylsulfonyl)morpholine (typically 5-10 mg) is accurately weighed and placed in an inert crucible, such as alumina or platinum.[5] The sample should be a fine powder to ensure uniform heating.

2.3. TGA Measurement Parameters

The following parameters are recommended for the analysis:

| Parameter | Value |

| Sample Weight | 5 - 10 mg |

| Crucible | Alumina (Al₂O₃) |

| Temperature Range | Ambient to 800°C |

| Heating Rate | 10°C/min |

| Purge Gas | Nitrogen (Inert) |

| Flow Rate | 50 mL/min |

2.4. Experimental Workflow

The TGA experimental workflow involves a series of sequential steps from sample preparation to data analysis.

Caption: TGA Experimental Workflow.

Expected Results and Discussion

While no specific TGA data for 4-(4-Bromophenylsulfonyl)morpholine is available, this section presents a plausible thermal decomposition profile based on the known thermal behavior of related sulfonyl and morpholine-containing compounds.[6]

3.1. Anticipated TGA and DTG Curves

The thermogram of 4-(4-Bromophenylsulfonyl)morpholine is expected to show a single-step or a multi-step decomposition process. The initial weight loss may be attributed to the loss of any residual solvent or moisture. The major decomposition is likely to occur at elevated temperatures, corresponding to the breakdown of the molecular structure. The derivative thermogravimetric (DTG) curve, which represents the rate of weight loss, will show peaks corresponding to the temperatures of maximum decomposition rates.

3.2. Hypothetical Data Summary

The following table summarizes the expected quantitative data from the TGA of 4-(4-Bromophenylsulfonyl)morpholine.

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | DTG Peak (°C) |

| Step 1 | 250 - 350 | ~ 30 - 40 | ~ 320 |

| Step 2 | 350 - 500 | ~ 40 - 50 | ~ 450 |

| Residue at 800°C | - | < 10 | - |

3.3. Discussion of Thermal Decomposition Pathway

The thermal decomposition of 4-(4-Bromophenylsulfonyl)morpholine likely proceeds through the cleavage of the C-S and S-N bonds, which are generally the weaker bonds in the molecule. The decomposition of the morpholine ring and the bromophenylsulfonyl group may occur sequentially or concurrently.[7]

The initial decomposition step could involve the fragmentation of the morpholine ring, releasing volatile products. Subsequent or simultaneous decomposition of the bromophenylsulfonyl moiety would follow at higher temperatures. The final residue at high temperatures is expected to be minimal, consisting primarily of a carbonaceous char.

Caption: Proposed Thermal Decomposition Pathway.

Conclusion

This technical guide has outlined a comprehensive approach to the thermogravimetric analysis of 4-(4-Bromophenylsulfonyl)morpholine. Although specific experimental data is not available, the provided experimental protocol, expected data, and discussion on the thermal decomposition pathway offer a solid foundation for researchers to conduct and interpret TGA of this compound. The thermal stability information obtained from TGA is crucial for the safe handling, processing, and storage of 4-(4-Bromophenylsulfonyl)morpholine in various applications, particularly in the pharmaceutical industry. Further studies, potentially coupling TGA with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would provide deeper insights into the specific decomposition products and mechanisms.[8]

References

- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 2. azom.com [azom.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. epfl.ch [epfl.ch]

- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

Methodological & Application

Application Notes and Protocols for the Use of 4-(4-Bromophenylsulfonyl)morpholine in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-(4-bromophenylsulfonyl)morpholine as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This compound serves as a key intermediate for the synthesis of a diverse range of biaryl and heteroaryl sulfonylmorpholine derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. 4-(4-Bromophenylsulfonyl)morpholine is an attractive substrate for this reaction due to the presence of a reactive aryl bromide moiety. The resulting biaryl sulfonylmorpholine scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active molecules. The morpholine group often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.

This document outlines the general considerations, optimized reaction conditions, and a detailed experimental protocol for the successful Suzuki coupling of 4-(4-bromophenylsulfonyl)morpholine with various boronic acids and their derivatives.

General Reaction Scheme

The general transformation involves the palladium-catalyzed coupling of 4-(4-bromophenylsulfonyl)morpholine with a suitable organoboron reagent in the presence of a base and a suitable solvent system.

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Optimized Reaction Conditions

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 4-(4-bromophenylsulfonyl)morpholine with various arylboronic acids, based on analogous reactions reported in the literature for structurally similar aryl bromides.

| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | Dioxane | 100 | 8 | 90-98 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Toluene | 110 | 16 | 75-88 |

| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | DMF/H₂O (5:1) | 80 | 10 | 80-92 |

| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 82-90 |

Experimental Protocols

Detailed Methodology for a Typical Suzuki Coupling Reaction

This protocol describes a general procedure for the Suzuki coupling of 4-(4-bromophenylsulfonyl)morpholine with phenylboronic acid.

Materials:

-

4-(4-Bromophenylsulfonyl)morpholine

-

Phenylboronic acid

-